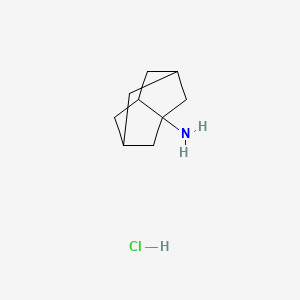

Octahydro-2,5-methanopentalen-3a-amine hydrochloride

Description

Propriétés

IUPAC Name |

tricyclo[3.3.1.03,7]nonan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N.ClH/c10-9-4-6-1-7(5-9)3-8(9)2-6;/h6-8H,1-5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPEGOYFGBDTDJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC3(C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509991 | |

| Record name | Hexahydro-2,5-methanopentalen-3a(1H)-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86128-83-8 | |

| Record name | Hexahydro-2,5-methanopentalen-3a(1H)-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Noradamantanamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

Octahydro-2,5-methanopentalen-3a-amine hydrochloride is a compound that has garnered interest in various biological and medicinal research fields. Its unique structure contributes to a range of biological activities, making it a subject of investigation for potential therapeutic applications. This article explores the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

This compound is characterized by its multi-cyclic structure, which influences its interaction with biological targets. The compound's molecular formula and structural characteristics are essential for understanding its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body.

- Receptor Interaction : The compound has been shown to interact with various neurotransmitter receptors, potentially influencing mood and cognitive functions.

- Enzyme Inhibition : Studies indicate that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Biological Activities

Research has revealed several key biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : It has shown potential in reducing inflammation in animal models, indicating its usefulness in treating inflammatory diseases.

- Neuroprotective Properties : Research indicates that it may protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have investigated the efficacy of this compound:

- Case Study on Antimicrobial Efficacy :

- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations.

- Case Study on Neuroprotection :

- In a rodent model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation.

Comparaison Avec Des Composés Similaires

Research Findings and Data Gaps

- Limited Industrial Data: While OTNE has extensive safety evaluations under IFRA, detailed toxicological or pharmacological studies on this compound are scarce in publicly available literature.

- Synthetic Studies : Derivatives of bicyclic amines are explored for CNS drug candidates, but specific applications of the target compound remain underreported .

Méthodes De Préparation

Synthesis via Oxime Esters and Hydrogenation

A related preparation method involves the use of oxime esters derived from ketones, which upon hydrogenation yield cyclic amines. For example, oxime esters prepared from diphenylmethanone oxime have been successfully converted into amines through catalytic hydrogenation in the presence of palladium on carbon (Pd/C) catalysts. This method is useful for generating amine derivatives with bicyclic structures analogous to the pentalene framework.

- Key reagents: Diphenylmethanone oxime, pivaloyl chloride, pyridine, Pd/C catalyst.

- Conditions: Hydrogenation under mild pressure and temperature (35-40°C) for 10-12 hours.

- Outcome: High yield of cyclic amine intermediates, which can be converted to hydrochloride salts by treatment with acid.

Catalytic Hydrogenation of Imine Intermediates

Another approach involves the formation of imine intermediates from ketones and amines, followed by catalytic hydrogenation to form the corresponding amines:

- Step a: Condensation of 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine in toluene with p-toluenesulfonic acid as catalyst, using a Dean-Stark trap to remove water azeotropically.

- Step b: Hydrogenation of the imine intermediate using Pd/C under hydrogen atmosphere.

- Step c: Isolation of the amine as its p-toluenesulfonic acid salt, which can be converted to hydrochloride salt subsequently.

This method emphasizes optical purity and efficient conversion, though it is demonstrated for structurally related amines.

Preparation of Hydrochloride Salt

The free amine obtained from hydrogenation or reductive amination is converted to the hydrochloride salt by treatment with hydrochloric acid:

- Procedure: Dissolve the free amine in an appropriate solvent (e.g., ethanol or ethyl acetate), add hydrochloric acid dropwise under stirring.

- Isolation: The hydrochloride salt precipitates out or is obtained by solvent evaporation and recrystallization.

- Purpose: Improves compound stability, handling, and purity.

Data Table: Summary of Preparation Parameters

Analytical and Purification Techniques

- Chromatography: Silica gel flash chromatography (pentane/ethyl acetate mixtures) is used to purify oxime esters and intermediates.

- Spectroscopy: $$ ^1H $$ NMR and $$ ^{13}C $$ NMR confirm structural integrity and purity.

- Crystallization: Used to isolate and purify the hydrochloride salt.

- Yield Optimization: Reaction times, catalyst loading, and solvent choice are optimized to maximize yield and purity.

Research Findings and Considerations

- The use of oxime esters as intermediates allows selective reduction to amines, facilitating the synthesis of bicyclic amines like Octahydro-2,5-methanopentalen-3a-amine.

- Catalytic hydrogenation is a preferred method due to mild conditions and high selectivity.

- The hydrochloride salt form improves compound stability and is suitable for further applications.

- Optical purity and scalability remain challenges; some methods require chiral catalysts or chromatographic purification, which may limit commercial production.

- No direct boiling point data or extensive physicochemical properties are widely reported, indicating the need for further characterization.

Q & A

Q. How to correlate structural modifications with bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies require iterative synthesis of analogs (e.g., varying substituents on the bicyclic framework). Test in vitro assays (e.g., enzyme inhibition) and compare with computational predictions. For example, modifying the oxadiazole ring in related compounds altered binding to serotonin receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.